2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride
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Overview
Description
2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride is a heterocyclic compound that features a fused pyrano and pyrazole ring system
Preparation Methods
The synthesis of 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride typically involves multicomponent reactions. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, and an aldehyde in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or water . Industrial production methods may employ microwave-assisted synthesis or ultrasound-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of sulfonamide derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include sulfonamides, alcohols, and ketones .
Scientific Research Applications
2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride include:
Pyrano[2,3-c]pyrazole derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrazoloquinolines: These compounds also contain a pyrazole ring and have shown potential in medicinal chemistry.
Pyrano[4,3-d]thiazole: This compound has a similar structure but with a thiazole ring instead of a pyrazole ring.
Properties
IUPAC Name |
2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O3S/c1-10-7(14(8,11)12)5-4-13-3-2-6(5)9-10/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDZOPUPOUOJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2COCCC2=N1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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